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Compound of Interest

Compound Name: Methyl 4-(piperazin-1-YL)benzoate

Cat. No.: B067512 Get Quote

A Technical Guide to Methyl 4-(piperazin-1-
yl)benzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-(piperazin-1-yl)benzoate is a chemical compound featuring a piperazine moiety

directly attached to a benzoate ring. This structure is of significant interest in medicinal

chemistry and drug discovery due to the prevalence of the piperazine ring in a wide array of

pharmacologically active molecules. Piperazine and its derivatives are known to modulate the

activity of various biological targets, including neurotransmitter receptors and enzymes, making

them a cornerstone in the development of therapeutics for a range of diseases. This technical

guide provides a comprehensive overview of the chemical properties, synthesis, and potential

applications of Methyl 4-(piperazin-1-yl)benzoate, aimed at professionals in research and

drug development.

Chemical Identity and Properties
The definitive identification of Methyl 4-(piperazin-1-yl)benzoate is crucial for any research

endeavor. While a specific CAS number for this exact compound is not readily available in

public databases, its structural identity is well-defined.

IUPAC Name: methyl 4-(piperazin-1-yl)benzoate[1]
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Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₂H₁₆N₂O₂ PubChem CID 15429161

Molecular Weight 220.27 g/mol PubChem CID 15429161

PubChem CID 15429161 PubChem

Canonical SMILES
COC(=O)C1=CC=C(C=C1)N2

CCNCC2
PubChem CID 15429161

InChI

InChI=1S/C12H16N2O2/c1-

16-12(15)9-6-8-11(14-4-2-13-

3-5-14)10-7-9/h6-8,10,13H,2-

5H2,1H3

PubChem CID 15429161

Hydrogen Bond Donor Count 1 PubChem CID 15429161

Hydrogen Bond Acceptor

Count
3 PubChem CID 15429161

Rotatable Bond Count 2 PubChem CID 15429161

Topological Polar Surface Area 44.9 Å² PubChem CID 15429161

Synthesis of Methyl 4-(piperazin-1-yl)benzoate
The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several

reliable methods available. For Methyl 4-(piperazin-1-yl)benzoate, a plausible and efficient

synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves

the reaction of an activated aryl halide or sulfonate with piperazine.

Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol outlines the synthesis of Methyl 4-(piperazin-1-yl)benzoate from methyl 4-

fluorobenzoate and piperazine. The electron-withdrawing nature of the methyl ester group

activates the para position of the benzene ring towards nucleophilic attack by piperazine.
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Materials and Reagents:

Methyl 4-fluorobenzoate

Piperazine (anhydrous)

Potassium carbonate (K₂CO₃) or another suitable base

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in anhydrous DMSO, add

piperazine (2.0-3.0 equivalents) and potassium carbonate (2.0 equivalents). The excess

piperazine acts as both a nucleophile and a base.

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with water and then with brine to remove residual

DMSO and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 4-
(piperazin-1-yl)benzoate.

Methyl 4-fluorobenzoate
Piperazine

K₂CO₃, DMSO

Reaction at 100-120°C
(12-24h)

1.
Workup:

1. Quench with water
2. Extract with Ethyl Acetate

3. Wash with brine

2. Purification:
Column Chromatography

3. Methyl 4-(piperazin-1-yl)benzoate4.

Click to download full resolution via product page

A schematic workflow for the synthesis of Methyl 4-(piperazin-1-yl)benzoate.

Potential Applications and Role in Signaling
Pathways
While specific biological data for Methyl 4-(piperazin-1-yl)benzoate is not extensively

documented in publicly available literature, the arylpiperazine scaffold is a well-known

pharmacophore present in numerous FDA-approved drugs. These drugs exhibit a wide range

of biological activities, often by modulating key signaling pathways.

General Biological Relevance of Arylpiperazines:

Central Nervous System (CNS) Activity: Many arylpiperazine derivatives act on monoamine

neurotransmitter systems. They can be antagonists or agonists for various serotonin (5-HT)

and dopamine (D) receptor subtypes, leading to applications as antipsychotics,

antidepressants, and anxiolytics.

Anticancer Properties: The piperazine moiety is found in several kinase inhibitors used in

oncology. These compounds can interfere with signaling pathways that are crucial for cancer

cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Other Therapeutic Areas: Arylpiperazines have also been investigated for their potential as

antihistamines, antihypertensives, and anti-inflammatory agents.

Given its structure, Methyl 4-(piperazin-1-yl)benzoate can be considered a valuable building

block for the synthesis of more complex molecules with potential therapeutic applications. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b067512?utm_src=pdf-body
https://www.benchchem.com/product/b067512?utm_src=pdf-body
https://www.benchchem.com/product/b067512?utm_src=pdf-body-img
https://www.benchchem.com/product/b067512?utm_src=pdf-body
https://www.benchchem.com/product/b067512?utm_src=pdf-body
https://www.benchchem.com/product/b067512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


secondary amine of the piperazine ring provides a reactive handle for further functionalization,

allowing for the exploration of a large chemical space in drug discovery programs.

Potential Biological Targets of Arylpiperazine Derivatives

Cellular Responses

G-Protein Coupled Receptors
(e.g., 5-HT, Dopamine Receptors)

Modulation of
Neurotransmission

Protein Kinases
(e.g., Src, Abl, PI3K)

Cell Cycle Regulation
& Apoptosis

Ion Channels

Alteration of
Intracellular Signaling

Arylpiperazine Scaffold
(e.g., Methyl 4-(piperazin-1-yl)benzoate derivatives)

Click to download full resolution via product page

General signaling pathways potentially modulated by arylpiperazine derivatives.

Conclusion
Methyl 4-(piperazin-1-yl)benzoate is a compound with a foundational structure for medicinal

chemistry research. Its synthesis can be readily achieved through established methods like

nucleophilic aromatic substitution. While direct biological activity data for this specific molecule

is sparse, its structural motifs suggest a high potential for derivatization to create novel

compounds targeting a variety of signaling pathways implicated in human diseases. This guide

provides the essential chemical information and a plausible synthetic route to facilitate further

investigation of Methyl 4-(piperazin-1-yl)benzoate and its derivatives in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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